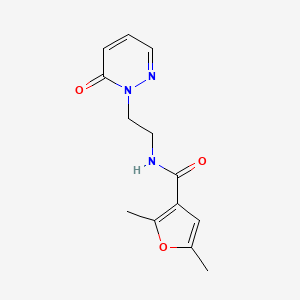

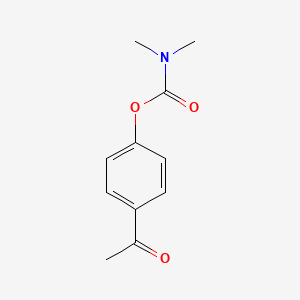

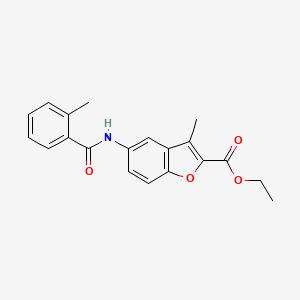

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, also known as Furamidine, is a synthetic compound with potential therapeutic applications. It belongs to the family of diamidines and has been studied for its antiparasitic, antibacterial, and antiviral properties.

科学的研究の応用

Neuroprotection and Cellular Protection

YM-244769 , a compound with a similar structure, has been studied for its neuroprotective properties. This compound selectively inhibits the Na+/Ca2+ exchanger NCX3 and has shown potential in protecting against hypoxia/reoxygenation-induced cell damage in neuronal cells. Such selective inhibition suggests its utility in developing treatments for neurological conditions where calcium imbalance is a factor (Iwamoto & Kita, 2006).

Environmental and Analytical Chemistry

Compounds with furan moieties, such as those resulting from the photo-oxidation of furan derivatives, have been identified as significant environmental pollutants. Their analysis and the quantification of their derivatives, such as unsaturated 1,4-dicarbonyl products, are critical for understanding their environmental impact and for developing strategies to mitigate this impact (Alvarez et al., 2009).

Oncology and Radiopharmaceutical Research

Prototypic 18F-Labeled Argininamide-Type Neuropeptide Y Y1R Antagonists have been explored for their potential in PET imaging of mammary carcinoma. Such compounds, including those with fluorobenzyl groups, offer insights into designing ligands with optimized physicochemical properties for better biodistribution and higher enrichment in cancerous tissues (Keller et al., 2017).

Drug Metabolism and Pharmacokinetics

The metabolism and disposition of potent HIV integrase inhibitors have been supported by 19F-NMR spectroscopy . This technique has allowed for the exploration of the metabolic fate and excretion of compounds containing fluorobenzyl groups, highlighting the importance of fluorine in drug discovery and development (Monteagudo et al., 2007).

Sensing and Material Science

N,N'-Bisoxalamides have shown to enhance catalytic activity in Cu-catalyzed coupling reactions. Compounds like N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) have been effective in promoting the N-arylation of anilines and cyclic secondary amines. This suggests their potential in synthesizing pharmaceutically relevant compounds and in material science applications (Bhunia, Kumar, & Ma, 2017).

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c1-16(22,13-3-2-8-23-13)10-19-15(21)14(20)18-9-11-4-6-12(17)7-5-11/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSDEYSICJUAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2398524.png)

![N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2398530.png)

![1-[(4-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2398534.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)

![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2398537.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2398541.png)